diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate
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Overview
Description
DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system substituted with various functional groups, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The tetramethyl substitution on the indole ring can be achieved through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Coupling Reaction: The amino group can be introduced via a coupling reaction with an appropriate amine.
Esterification: The final step involves the esterification of the butenedioic acid with ethanol to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole ring or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole ring or the ester groups.
Reduction: Reduced forms of the ester groups to alcohols.
Substitution: Halogenated or alkylated derivatives of the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Uniqueness
DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is unique due to its specific substitution pattern on the indole ring and the presence of the diethyl ester group. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
diethyl (Z)-2-[(1,2,3,6-tetramethylindol-5-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C20H26N2O4/c1-7-25-19(23)11-17(20(24)26-8-2)21-16-10-15-13(4)14(5)22(6)18(15)9-12(16)3/h9-11,21H,7-8H2,1-6H3/b17-11- |
InChI Key |
ZWKGOKKJRYYGGW-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\NC1=CC2=C(C=C1C)N(C(=C2C)C)C |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)N(C(=C2C)C)C |
Origin of Product |
United States |
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